REACTION_CXSMILES
|
P(Br)(Br)[Br:2].[C:5]1([CH3:14])[CH:10]=[CH:9][CH:8]=[C:7]([CH:11](O)[CH3:12])[CH:6]=1>>[Br:2][CH:11]([C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([CH3:14])[CH:6]=1)[CH3:12]
|
Name
|
|
Quantity
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4.28 g
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Type
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reactant
|
Smiles
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P(Br)(Br)Br
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Name
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|
Quantity
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0.9 g
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Type
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reactant
|
Smiles
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C1(=CC(=CC=C1)C(C)O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After being stirred to room temperature over 12 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction was carefully quenched with sat'd saturated aqueous NaHCO3 solution
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Type
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EXTRACTION
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Details
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the mixture was extracted with EtOAc
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Type
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EXTRACTION
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Details
|
The organic extract
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Type
|
WASH
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Details
|
was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Reaction Time |
12 h |
Name
|
|
Type
|
product
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Smiles
|
BrC(C)C1=CC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |